2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide is synthesized from 2-bromotoluene and pyrrolidinemagnesium bromide [].
This Grignard reagent serves as a nucleophilic carbon source for various organic transformations. The presence of the pyrrolidine group allows for potential chemoselectivity compared to unsubstituted phenyl Grignard reagents.
The key features of the molecule include:
The most common synthesis of this Grignard reagent involves the reaction of 2-bromotoluene with pyrrolidinemagnesium bromide in THF under inert atmosphere [].
C6H5Br-2 + Mg(N(C4H8))Br -> C6H5CH2N(C4H8)MgBr + BrMgBr2-bromotoluene pyrrolidinemagnesium bromide -> 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide + magnesium bromide
Grignard reagents react with various electrophiles (compounds seeking electrons). Here are some examples:
RCHO + R'MgX -> RCH(OH)R' (where R = H or alkyl, R' = organic group, X = halogen)Aldehyde or ketone + Grignard reagent -> Secondary alcohol
Reacts with water or protic solvents to decompose into the corresponding hydrocarbon and magnesium hydroxide [].
RMgX + H2O -> RH + Mg(OH)XGrignard reagent + Water -> Alkane + Magnesium hydroxide
The primary function of 2-BrMgPn in scientific research lies in its ability to introduce a new carbon chain with a phenyl group (C6H5) attached to the site where the magnesium (Mg) bromide (Br) moiety is bonded. This reaction is achieved through nucleophilic addition to various carbonyl electrophilic centers, forming new carbon-carbon bonds []. Here, the nucleophilic character arises from the negative charge density on the carbon atom adjacent to the magnesium [].
Here are some examples of functional group introductions achievable with 2-BrMgPn:
-BrMgPn offers some advantages over other Grignard reagents: